molecular formula C20H22N2O4S2 B2663189 (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896273-78-2

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2663189
CAS No.: 896273-78-2
M. Wt: 418.53
InChI Key: PFPQQVHLQZZMDV-QZQOTICOSA-N
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Description

(E)-N-(3-(2-Ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a benzothiazole-derived compound featuring:

  • A 6-methyl-substituted benzothiazole core.
  • A 2-ethoxyethyl group at position 3, providing a branched ether chain.
  • An (E)-configured imine linkage at the 2-position.
  • A 2-(methylsulfonyl)benzamide substituent, introducing an electron-withdrawing sulfonyl group.

Synthetic routes for analogous benzothiazoles involve Claisen-Schmidt condensations or nucleophilic substitutions, as seen in related compounds .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-26-12-11-22-16-10-9-14(2)13-17(16)27-20(22)21-19(23)15-7-5-6-8-18(15)28(3,24)25/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPQQVHLQZZMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Ethoxyethyl Side Chain: This can be achieved through alkylation reactions, where the benzo[d]thiazole intermediate is treated with 2-bromoethyl ethyl ether under basic conditions.

    Formation of the Ylidene Linkage: The ylidene linkage is introduced by reacting the benzo[d]thiazole derivative with a suitable aldehyde or ketone in the presence of a base, such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methylsulfonyl Benzamide Moiety: The final step involves the coupling of the ylidene intermediate with 2-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the ylidene linkage or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl side chain or the benzamide moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced ylidene derivatives.

    Substitution: Substituted ethoxyethyl or benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, may enhance the efficacy of existing cancer therapies. Studies have shown that these compounds can modulate oxidative stress responses, which are crucial in cancer progression and treatment resistance. For instance, benzothiazole derivatives have been documented to inhibit enzymes such as NQO2, which is involved in oxidative stress pathways, with IC50 values ranging from nanomolar to micromolar concentrations .

CompoundIC50 (nM)
3-Methoxybenzothiazole908
3,5-Dimethoxybenzothiazole108
Benzothiazole with Hydroxyl Groups25

Case Study: Cancer Therapy Enhancement
A study highlighted that benzothiazole derivatives could significantly improve the effectiveness of conventional chemotherapy agents by reducing oxidative stress in cancer cells . This suggests a synergistic effect that could lead to better patient outcomes.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. The minimal inhibitory concentrations (MICs) for different strains have been documented, showing efficacy against both bacterial and fungal infections. The structural features of the compound contribute to its ability to disrupt microbial cell processes.

Research Findings on Antimicrobial Activity
Studies have indicated that certain benzothiazole derivatives exhibit potent antibacterial and antifungal properties. For example, modifications in the benzothiazole structure can lead to enhanced activity against resistant strains of bacteria .

Anti-inflammatory Effects

Benzothiazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Neuroinflammation Reduction
Research has indicated that specific benzothiazoles may reduce oxidative damage in neuroinflammatory conditions, suggesting their potential role in neuroprotection and treatment of neurodegenerative diseases .

Synthesis and Characterization

The synthesis of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves several key steps:

  • Formation of the Thiazole Ring: Initial reactions utilize appropriate precursors to create the thiazole structure.
  • Substitution Reactions: Subsequent steps introduce ethoxyethyl and methylsulfonyl groups essential for biological activity.
  • Purification Techniques: Techniques such as column chromatography are employed to achieve high purity levels.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Implications of Structural Differences

  • Solubility : The ethoxyethyl group in the target compound likely improves aqueous solubility compared to purely alkyl-substituted analogues (e.g., 3-ethyl derivatives ).
  • Bioactivity : Sulfonyl groups (as in the target compound and ) may enhance binding to sulfhydryl-containing enzymes, whereas trifluoromethyl groups () improve membrane permeability.
  • Synthetic Complexity: Hybrid systems like triazinoquinazolines () require multi-step syntheses, whereas simpler benzothiazoles (e.g., ) are more accessible.

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole core, an ethoxyethyl side chain, and a methylsulfonyl benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C20H22N2O4S
  • Molecular Weight: 386.5 g/mol
  • CAS Number: 896273-78-2

Biological Activity Overview

The biological activity of this compound has been the subject of various studies, highlighting its potential therapeutic applications. Below are key findings related to its biological effects:

Anticancer Activity

Research indicates that compounds containing a benzo[d]thiazole moiety often exhibit significant anticancer properties. The mechanism is believed to involve the modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial, antifungal, and antiprotozoal effects. In vitro studies have demonstrated that certain benzothiazole compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could bind to cellular receptors, influencing signal transduction pathways that regulate cell behavior.

Case Studies

  • Anticancer Screening : A study assessed the anticancer efficacy of various benzothiazole derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast and colon cancer cell lines at micromolar concentrations .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The study found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against tested bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionAlters metabolic pathways

Q & A

Q. What are the key synthetic strategies for constructing the benzo[d]thiazole core in this compound?

The benzo[d]thiazole ring is typically synthesized via cyclization reactions. A common approach involves condensing 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic or catalytic conditions. For example, in related benzothiazole derivatives, cyclization with acetic anhydride or polyphosphoric acid is employed to form the heterocyclic core. Subsequent functionalization (e.g., introducing the ethoxyethyl group at position 3) requires alkylation or nucleophilic substitution, often using reagents like 2-ethoxyethyl chloride in the presence of a base (e.g., K₂CO₃). The methylsulfonyl benzamide moiety is introduced via amide coupling using EDCI/HOBt or similar activating agents .

Q. What spectroscopic techniques are critical for confirming the (E)-configuration and structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying the geometry around the thiazol-2(3H)-ylidene double bond. The (E)-configuration is confirmed by distinct coupling constants (e.g., 3J^3J) and chemical shifts for protons adjacent to the double bond.
  • HRMS : High-resolution mass spectrometry validates the molecular formula, particularly for distinguishing between isomers or detecting synthetic byproducts.
  • X-ray crystallography : Provides definitive proof of the (E)-configuration and spatial arrangement of substituents .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Initial screening should include:

  • Enzyme inhibition assays : Test against kinases or proteases due to the methylsulfonyl group’s potential as a hydrogen-bond acceptor.
  • Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT or CellTiter-Glo.
  • Antimicrobial screening : Assess against Gram-positive/negative bacteria and fungi using broth microdilution methods.
  • Solubility and stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?

  • Solvent selection : Use DMF or DCM for better solubility of intermediates.
  • Catalyst screening : Test coupling agents like HATU or T3P for efficiency.
  • Temperature control : Conduct reactions at 0–4°C to minimize racemization.
  • In-line purification : Employ automated flash chromatography or preparative HPLC to isolate the product from unreacted starting materials .

Q. What computational methods can predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR, VEGFR).
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., methylsulfonyl group’s electrophilicity) .

Q. How do substituent variations (e.g., ethoxyethyl vs. methyl groups) impact biological activity?

  • SAR studies : Synthesize analogs with substituents at positions 3 and 6. For example:
  • Replace the ethoxyethyl group with a propyl or cyclopropyl moiety.
  • Substitute the 6-methyl group with halogens (Cl, F) to enhance lipophilicity.
    • Bioassay comparison : Test analogs in parallel for IC₅₀ shifts in kinase inhibition or cytotoxicity.
    • LogP measurements : Correlate substituent hydrophobicity with membrane permeability using shake-flask methods .

Q. How can contradictory data in cytotoxicity assays be resolved?

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific binding .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., methylsulfonyl group).
  • Prodrug design : Mask the benzamide as an ester or carbamate to improve oral bioavailability.
  • CYP inhibition assays : Identify major metabolic pathways using human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Methodological Resources

  • Synthetic protocols : Reference multi-step procedures from benzothiazole chemistry literature .
  • Analytical workflows : Combine NMR, HRMS, and HPLC-UV for purity assessment (>95% by area) .
  • Data interpretation : Use Schrödinger Suite or MOE for docking and QSAR modeling .

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